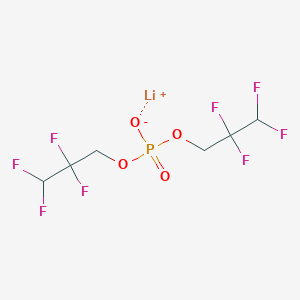
lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate is a chemical compound with the molecular formula C6H7F8O4P.Li. It is known for its unique properties and applications, particularly in the field of lithium-ion batteries. This compound is characterized by its high thermal stability and non-flammability, making it a valuable component in advanced battery technologies .
Wissenschaftliche Forschungsanwendungen
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate typically involves the reaction of lithium phosphate with 2,2,3,3-tetrafluoropropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of the fluorine atoms with other functional groups are possible.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can produce a range of substituted phosphates .
Wirkmechanismus
The mechanism by which lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate exerts its effects is primarily related to its ability to stabilize the electrolyte in lithium-ion batteries. It interacts with the lithium ions and the electrolyte components to form a stable, non-flammable mixture. This enhances the overall safety and performance of the battery by preventing thermal runaway and improving the electrochemical stability of the electrolyte .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Known for its high ionic conductivity and stability in lithium-ion batteries.
Lithium hexafluorophosphate: Commonly used in commercial lithium-ion batteries for its good electrochemical properties.
Lithium tetrafluoroborate: Used as an electrolyte salt in lithium-ion batteries due to its high solubility and stability.
Uniqueness
Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate stands out due to its non-flammable nature and high thermal stability. These properties make it particularly suitable for applications where safety is a critical concern, such as in electric vehicles and other high-energy-density applications .
Eigenschaften
IUPAC Name |
lithium;bis(2,2,3,3-tetrafluoropropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F8O4P.Li/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFMZUWXSHTEES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(F)F)(F)F)OP(=O)([O-])OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8LiO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
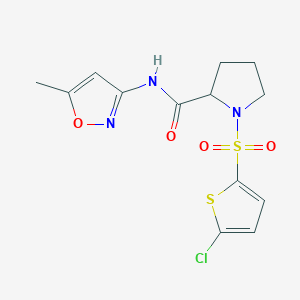

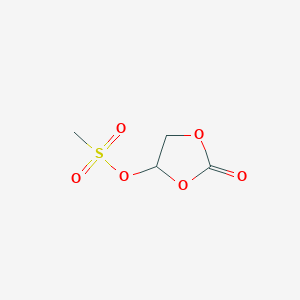



![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)
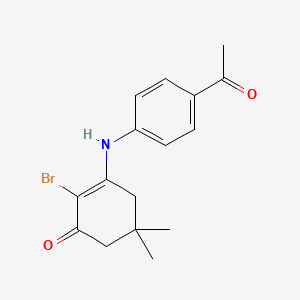

![1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2665490.png)
![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)

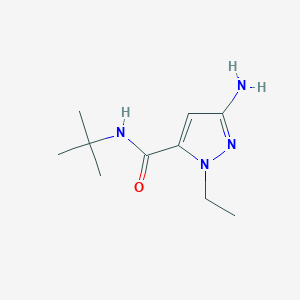
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2665498.png)
